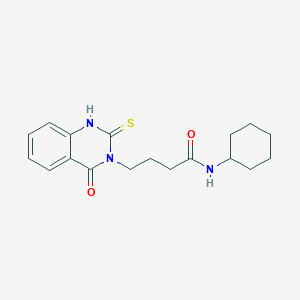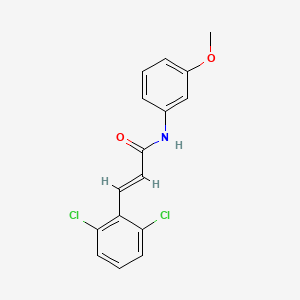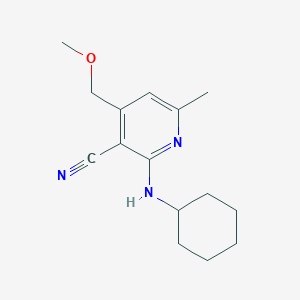
5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-furamide, also known as MBTF, is a chemical compound that belongs to the furamide family. It is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is an important therapeutic target for the treatment of type 2 diabetes and obesity.
Mecanismo De Acción
5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-furamide works by inhibiting the activity of PTP1B, which is a negative regulator of insulin signaling. By blocking PTP1B, 5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-furamide enhances insulin signaling and improves glucose uptake in insulin-sensitive tissues such as muscle and liver. 5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-furamide also activates the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and glucose homeostasis.
Biochemical and physiological effects:
5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-furamide has been shown to have several biochemical and physiological effects in animal models. It reduces blood glucose levels, improves glucose tolerance, and enhances insulin sensitivity. 5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-furamide also reduces body weight and fat mass, increases energy expenditure, and improves lipid metabolism. These effects are likely due to the inhibition of PTP1B and activation of the AMPK pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-furamide has several advantages for lab experiments. It is a highly selective inhibitor of PTP1B, which makes it a useful tool for studying the role of PTP1B in metabolic disorders. 5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-furamide is also relatively easy to synthesize and has good stability in solution. However, 5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-furamide has some limitations as well. It has low solubility in water, which can make it difficult to use in certain assays. 5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-furamide also has poor oral bioavailability, which limits its potential for use as a drug.
Direcciones Futuras
There are several future directions for research on 5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-furamide. One area of interest is the development of more potent and selective inhibitors of PTP1B. Another area of interest is the investigation of the therapeutic potential of 5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-furamide in humans. Clinical trials are needed to determine the safety and efficacy of 5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-furamide for the treatment of metabolic disorders. Finally, there is a need for further research on the mechanism of action of 5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-furamide and its effects on other metabolic pathways.
Métodos De Síntesis
The synthesis of 5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-furamide involves the reaction of 6-methyl-1,3-benzothiazol-2-amine with 5-methylfuran-2-carboxylic acid chloride in the presence of triethylamine and 1,4-dioxane as a solvent. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of sodium hydroxide. The yield of 5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-furamide is typically around 70%.
Aplicaciones Científicas De Investigación
5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-furamide has been extensively studied for its potential therapeutic applications. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes and obesity. 5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-furamide has also been shown to reduce body weight and fat mass in obese mice. These findings suggest that 5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-furamide may be a promising candidate for the development of new drugs for the treatment of metabolic disorders.
Propiedades
IUPAC Name |
5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-8-3-5-10-12(7-8)19-14(15-10)16-13(17)11-6-4-9(2)18-11/h3-7H,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAELKSHDDVQJFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-ethyl-3-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5770575.png)
![3-[(2-propylpentanoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5770577.png)

![1-methyl-2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B5770597.png)



![methyl 4-({2-[(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B5770623.png)
![N-[4-(acetylamino)phenyl]-2-(2-pyridinylthio)acetamide](/img/structure/B5770634.png)


